An In-Depth Technical Guide to tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and reactivity of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No. 215790-29-7). As a critical bifunctional intermediate in modern pharmaceutical synthesis, this molecule incorporates both a reactive aldehyde and a protected amine, making it a valuable building block for complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols to support its effective utilization in the laboratory. A key focus is its role as a precursor in the synthesis of the antipsychotic agent Cariprazine.
Introduction: A Bifunctional Scaffold for Targeted Synthesis
In the landscape of medicinal chemistry and process development, the strategic use of bifunctional molecules—compounds bearing two distinct reactive functional groups—is paramount for the efficient construction of complex drug candidates. tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a prime example of such a scaffold. Its structure, featuring a chemically versatile aldehyde and a stable, yet readily cleavable, tert-butoxycarbonyl (Boc)-protected amine, offers a powerful tool for directed synthesis.
The trans stereochemistry of the cyclohexane ring provides a rigid, well-defined spatial arrangement of the two functional groups, which is crucial for controlling the three-dimensional architecture of the final therapeutic agent. The Boc protecting group is exceptionally stable under a variety of reaction conditions, yet it can be removed under mild acidic conditions, ensuring orthogonal control over the reactivity of the amine.[1][2] The aldehyde group, on the other hand, is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions such as reductive amination, Wittig reactions, and aldol condensations.[3][4]
This guide will delve into the fundamental properties of this molecule, provide a detailed protocol for its synthesis, explore the reactivity of its key functional groups, and illustrate its application in the synthesis of the D3/D2 receptor partial agonist, Cariprazine.[5]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and analytical characteristics of a synthetic intermediate is crucial for its effective use and for quality control.
Physicochemical Data
The key physicochemical properties of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate are summarized in the table below. These values are compiled from publicly available databases and supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 215790-29-7 | [6][7] |
| Molecular Formula | C₁₃H₂₃NO₃ | [6][8] |
| Molecular Weight | 241.33 g/mol | [6][8] |
| Appearance | White to off-white or light brown solid | [7][9] |
| Boiling Point | 360.6 ± 11.0 °C (Predicted) | [5] |
| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [5] |
| Solubility | Sparingly soluble in water (0.41 g/L at 25°C) | [5][7] |
| Storage Conditions | -20°C, stored under an inert atmosphere | [5] |
| pKa | 12.50 ± 0.40 (Predicted) | [5] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below is a summary of the expected spectral data based on the molecule's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative tool for structural verification. A predicted spectrum indicates key signals that confirm the presence of all constituent parts of the molecule.[10]
-
Aldehyde Proton (CHO): A characteristic triplet or multiplet is expected at approximately δ 9.75 ppm . This downfield shift is indicative of the deshielding effect of the carbonyl group.
-
Boc Group ((CH₃)₃C): A sharp, intense singlet integrating to 9 protons will appear at around δ 1.44 ppm .
-
Cyclohexane Ring Protons (CH, CH₂): A series of complex multiplets will be observed between δ 1.0 and 2.1 ppm . The proton on the carbon bearing the Boc-amino group (CH-NHBoc) is expected around δ 3.4 ppm .
-
Methylene Protons (CH₂CHO): The protons adjacent to the aldehyde will appear as a doublet of doublets around δ 2.33 ppm .
-
Amine Proton (NH): A broad signal may be observed around δ 4.40 ppm , which can be exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum provides confirmation of the carbon framework.
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 200-205 ppm .
-
Carbamate Carbonyl (O-C=O): A signal around δ 155 ppm .
-
Boc Group Carbons: The quaternary carbon (C(CH₃)₃) will appear around δ 79-80 ppm , and the methyl carbons (CH₃) will resonate around δ 28 ppm .
-
Cyclohexane Ring Carbons: Signals for the cyclohexane carbons will be found in the δ 25-50 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ .[11]
-
C=O Stretch (Carbamate): A strong absorption band will be present around 1680-1700 cm⁻¹ .
-
N-H Stretch (Carbamate): A moderate absorption band will appear around 3300-3400 cm⁻¹ .
-
C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected near 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of the 2720 cm⁻¹ peak is particularly diagnostic for an aldehyde.[11]
-
C-H Stretch (Aliphatic): Strong absorptions will be seen in the 2850-2950 cm⁻¹ region.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): The expected mass for the protonated molecule [M+H]⁺ is approximately m/z 242.17 . Adducts with sodium [M+Na]⁺ at m/z 264.15 may also be observed. The exact mass is calculated as 241.1678 Da.[6]
Synthesis and Reaction Mechanisms
tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is not typically synthesized directly but is prepared from its corresponding primary alcohol precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. The critical transformation is the selective oxidation of the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid and without affecting the Boc-protected amine.
Rationale for Synthetic Route Selection
The presence of the Boc-protected amine group necessitates the use of mild and chemoselective oxidizing agents. Strong, non-selective oxidants like chromic acid or potassium permanganate would likely lead to over-oxidation and potential cleavage of the acid-labile Boc group. Therefore, modern, mild oxidation methods are preferred.
-
Dess-Martin Periodinane (DMP) Oxidation: This method is highly effective for oxidizing primary alcohols to aldehydes under neutral, room-temperature conditions.[12][13] It is known for its high chemoselectivity, broad functional group tolerance, and relatively simple workup, making it an excellent choice for substrates like this.[12] The reaction proceeds through a periodinane intermediate, avoiding harsh acidic or basic conditions.
-
Swern Oxidation: This is another classic and reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[14] It is also very mild and highly selective for producing aldehydes from primary alcohols.[14] While effective, it requires cryogenic temperatures and produces the malodorous byproduct dimethyl sulfide, which can make it less convenient on a larger scale compared to DMP oxidation.
For this guide, the Dess-Martin Periodinane oxidation is presented as the recommended laboratory-scale procedure due to its operational simplicity and mild conditions.
Caption: Synthetic pathway to the target compound.
Experimental Protocol: Dess-Martin Oxidation
This protocol describes the synthesis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate from the corresponding alcohol using Dess-Martin Periodinane.
Materials:
-
tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2-1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (approx. 10 volumes, e.g., 10 mL per gram of substrate).
-
To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise over 5-10 minutes. The reaction is mildly exothermic.
-
Stir the resulting suspension at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or ethyl acetate.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve and both layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude aldehyde is often of sufficient purity for subsequent steps like reductive amination. If necessary, it can be purified by flash column chromatography on silica gel.
Self-Validation and Trustworthiness: The workup procedure is designed to be self-validating. The use of sodium thiosulfate reduces any excess DMP and iodine byproducts, while the sodium bicarbonate neutralizes the acetic acid generated during the reaction.[14] The disappearance of the solid suspension and the formation of two clear layers during the quench is a strong visual indicator of a successful workup.
Chemical Reactivity and Strategic Applications
The synthetic utility of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate stems from the distinct and controllable reactivity of its two functional groups.
Caption: Reactivity profile of the key functional groups.
Reactivity of the Aldehyde Group
The aldehyde is an electrophilic center, susceptible to attack by a wide range of nucleophiles.[4] This reactivity is central to its role in building molecular complexity.
-
Reductive Amination: This is arguably the most significant reaction for this intermediate. The aldehyde first reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form a new amine.[8] This reaction is highly efficient and forms the basis of its use in the synthesis of Cariprazine.[15]
Reactivity of the Boc-Protected Amine
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for several compelling reasons.[1]
-
Stability: It is robust and stable to basic, nucleophilic, and reductive conditions (including catalytic hydrogenation), which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.[2]
-
Cleavage: The Boc group is readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent.[1] This deprotection mechanism proceeds via the formation of a stable tert-butyl cation, carbon dioxide, and the free primary amine.
Application Profile: Key Intermediate in Cariprazine Synthesis
The antipsychotic drug Cariprazine is a potent dopamine D3/D2 receptor partial agonist.[16][17] Its synthesis provides a perfect case study for the utility of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate.
In a key step of the synthesis, the aldehyde group of the title compound is coupled with the secondary amine of 1-(2,3-dichlorophenyl)piperazine via reductive amination.[8][15]
Caption: Role in the synthesis of Cariprazine.
Experimental Protocol: Reductive Amination
This protocol outlines the reductive amination of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate with 1-(2,3-dichlorophenyl)piperazine.
Materials:
-
tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (1.0 eq)
-
1-(2,3-Dichlorophenyl)piperazine hydrochloride (1.0-1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting from the hydrochloride salt of the amine)
-
Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.0-1.1 eq) in anhydrous DCM or DCE. If using the free base, this step is performed without the hydrochloride salt.
-
If using the hydrochloride salt, add triethylamine or DIPEA (1.1 eq) to liberate the free amine. Stir for 10-15 minutes.
-
Add a solution of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (1.0 eq) in the same solvent to the flask.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected precursor to Cariprazine. This product can then be carried forward to the subsequent deprotection and urea formation steps.
Safety and Handling
As a laboratory chemical, tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate should be handled with appropriate care.
-
Hazard Statements: GHS hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a strategically important intermediate whose value lies in its bifunctional nature. The orthogonal reactivity of the stable Boc-protected amine and the versatile aldehyde group, held in a defined stereochemical orientation by the cyclohexane scaffold, makes it an ideal building block for complex molecules in drug discovery. Its successful application in the synthesis of Cariprazine underscores its significance. The synthetic protocols and reactivity principles detailed in this guide provide a solid foundation for researchers to confidently and effectively utilize this compound in their synthetic endeavors.
References
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- 9. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
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- 16. "Cariprazine: Chemistry, Pharmacodynamics, Pharmacokinetics, and Metabo" by Leslie Citrome [touroscholar.touro.edu]
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